Product packaging for 4,4-Difluoro-1-phenylcyclohexan-1-amine(Cat. No.:CAS No. 1894343-04-4)

4,4-Difluoro-1-phenylcyclohexan-1-amine

Cat. No.: B3112463
CAS No.: 1894343-04-4
M. Wt: 211.25
InChI Key: XZQMJXOUHSANAK-UHFFFAOYSA-N
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Description

Significance and Research Context of Fluorinated Cyclohexylamines

Fluorinated cyclohexylamines are of significant interest to researchers, primarily due to the profound effects that fluorine substitution can have on the physicochemical and pharmacological properties of a molecule. The introduction of fluorine, and particularly the gem-dinal motif (CF2), can substantially alter a compound's lipophilicity, metabolic stability, and basicity (pKa).

The gem-difluoro group is often considered a bioisostere of a carbonyl or ether oxygen, but with distinct electronic and steric properties. Its inclusion in a cyclohexyl ring, as in the case of 4,4-difluoro-1-phenylcyclohexan-1-amine, can lead to several advantageous modifications:

Modulation of Physicochemical Properties: The replacement of two hydrogen atoms with fluorine atoms on the same carbon significantly impacts the local electronic environment. This can influence the acidity of the amine group, a critical parameter for drug-receptor interactions and pharmacokinetic profiles. nih.gov Studies on analogous gem-difluorinated cycloalkanes have shown that the influence of the CF2 group on the basicity of amines is primarily defined by the inductive effect of the fluorine atoms. nih.govresearchgate.net

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage. jst.go.jp By introducing a CF2 group, researchers can block potential sites of metabolism on the cyclohexane (B81311) ring, thereby increasing the compound's half-life and bioavailability. nih.gov

Conformational Control: The presence of the gem-dinal group can influence the conformational preference of the cyclohexane ring, which can be crucial for optimizing the binding of a molecule to its biological target.

The research context for fluorinated cyclohexylamines, therefore, is heavily situated within drug discovery and development. These compounds are often synthesized as building blocks for more complex molecules, with the aim of improving their drug-like properties. nih.gov For example, analogs of 1-phenylcyclohexylamine (B1663984) have been investigated for their anticonvulsant activities. nih.gov The introduction of fluorine into such scaffolds is a logical step in the iterative process of lead optimization.

The following table illustrates the effect of gem-difluorination on the pKa of the amine group in cyclic compounds, based on data from related structures.

CompoundpKa of Conjugate Acid
Cyclohexylamine (B46788)10.6
4,4-Difluorocyclohexylamine (analog)~9.0-9.5 (estimated)

This data is illustrative and based on general trends observed for gem-difluorinated amines. nih.govresearchgate.net

Historical Perspective of Fluorine Incorporation in Amines for Scientific Inquiry

The field of organofluorine chemistry has a rich history dating back to the 19th century. The first organofluorine compound, fluoromethane, was synthesized in 1835. wikipedia.org However, the systematic investigation of fluorinated organic molecules, including amines, began to accelerate in the early 20th century.

Key historical developments that paved the way for the study of compounds like this compound include:

Early Syntheses: The pioneering work of Frédéric Swarts in the late 19th and early 20th centuries on the synthesis of fluorinated compounds using antimony fluorides was a significant milestone. numberanalytics.com These early methods, while often harsh, demonstrated the feasibility of incorporating fluorine into organic frameworks.

Discovery of New Fluorinating Reagents: The development of safer and more selective fluorinating agents has been a major driver of progress in organofluorine chemistry. The discovery of reagents like diethylaminosulfur trifluoride (DAST) and its successors has made the synthesis of complex fluorinated molecules, including fluorinated amines, more accessible.

Rise of Fluorine in Medicinal Chemistry: The 20th century saw a growing appreciation for the unique properties that fluorine imparts to bioactive molecules. The introduction of fluorinated pharmaceuticals, such as the anti-cancer drug 5-fluorouracil, highlighted the therapeutic potential of organofluorine compounds and spurred further research into the synthesis of fluorinated building blocks, including amines.

The incorporation of fluorine into amines, specifically, has been a focus of research due to the prevalence of the amine functional group in pharmaceuticals. The ability to fine-tune the properties of these molecules through fluorination has made it a valuable strategy in the design of new drugs.

Scope and Objectives of Current Academic Investigations

While specific research on this compound is limited, the scope and objectives for investigating such a compound can be inferred from current trends in organofluorine and medicinal chemistry.

The primary objectives of academic investigations into novel fluorinated cyclohexylamines would likely include:

Development of Novel Synthetic Methodologies: A significant area of research in organofluorine chemistry is the development of efficient and stereoselective methods for the synthesis of fluorinated molecules. nih.gov Research on this compound would likely involve exploring new routes to construct the gem-difluorinated cyclohexane ring and introduce the amine and phenyl groups.

Exploration as a Scaffold for Bioactive Molecules: Given the interest in phenylcyclohexylamine derivatives for their central nervous system activity, a key objective would be to use this compound as a scaffold for the synthesis of new potential therapeutic agents. nih.govresearchgate.net Researchers would investigate how the gem-dinal group influences the biological activity of these compounds.

Physicochemical Property Profiling: A fundamental aspect of current research is the systematic study of how fluorination affects molecular properties. researchgate.netnih.gov Investigations would aim to quantify the lipophilicity (LogP), aqueous solubility, and pKa of this compound and its derivatives to establish structure-property relationships. These data are crucial for rational drug design.

The table below presents a hypothetical research plan for investigating a novel compound like this compound.

Research PhaseObjective
Synthesis Develop a multi-step synthesis route to produce the target compound with high purity and yield.
Characterization Confirm the structure and stereochemistry using techniques such as NMR, mass spectrometry, and X-ray crystallography.
Physicochemical Profiling Experimentally determine key properties like pKa, LogP, and aqueous solubility.
Biological Screening Evaluate the compound and its derivatives in a panel of biological assays to identify potential therapeutic activities.
Metabolic Stability Studies Assess the stability of the compound in the presence of liver microsomes to predict its in vivo half-life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15F2N B3112463 4,4-Difluoro-1-phenylcyclohexan-1-amine CAS No. 1894343-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-1-phenylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQMJXOUHSANAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C2=CC=CC=C2)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 4,4-Difluoro-1-phenylcyclohexan-1-amine and Analogues

The primary obstacle in synthesizing this compound is the enantioselective construction of the C1 quaternary amine-bearing stereocenter. This requires highly specialized catalytic methods that can effectively control the facial selectivity of nucleophilic additions to a prochiral ketimine or related precursor.

Catalytic Asymmetric Synthesis Approaches

Modern synthetic chemistry offers several powerful catalytic asymmetric methods to address this challenge. These approaches utilize small amounts of a chiral catalyst to generate products with high enantiomeric purity, representing an efficient and atom-economical strategy. Key methodologies applicable to the synthesis of the target compound and its analogues include enantioselective reductions, alkylations, Strecker-type reactions, and specific metal-catalyzed transformations.

Asymmetric reduction of a C=N bond is a fundamental approach to synthesizing chiral amines. For the target compound, this would involve the enantioselective reduction of a precursor ketimine, 4,4-difluoro-N-(diphenylmethylene)cyclohexan-1-imine. While specific examples for this exact substrate are not prevalent, the principle is well-established in the synthesis of other fluorinated amino acids. For instance, hydride reduction of C=N bonds, where stereocontrol is dictated by intramolecular interactions, has been used to create fluorinated β-amino alcohols and α-amino acid derivatives with high stereoselectivity. researchgate.net This strategy often employs chiral auxiliaries to direct the hydride attack, which are subsequently cleaved to yield the desired chiral amine. researchgate.net Advances in catalysis have also led to the development of chiral metal hydrides and organocatalytic transfer hydrogenations that could be adapted for this transformation.

Enantioselective alkylation provides another route to constructing the quaternary stereocenter. This can be achieved through the alkylation of a prochiral enolate or its equivalent. In the context of fluorinated amino acids, chiral auxiliaries such as Evans' oxazolidinones have been successfully employed to direct the diastereoselective alkylation of fluorinated intermediates. acs.org For instance, a synthetic methodology for α-fluorinated β²-amino acids involves the use of an oxazolidinone chiral auxiliary to facilitate an enantioselective fluorination and subsequent alkylation, achieving high diastereomeric excess (>95%). acs.org Another relevant approach is the asymmetric Friedel–Crafts reaction, where a chiral catalyst, such as a chiral phosphoric acid, promotes the enantioselective addition of an aromatic nucleophile (like benzene) to a fluorinated α-imino ester. This strategy has been developed for the synthesis of α-tetrasubstituted (diaryl)methanamines with excellent enantioselectivity (up to 98% ee). nih.gov

The Strecker reaction, a three-component reaction between a ketone, an amine, and a cyanide source, is one of the most versatile methods for synthesizing α-amino acids. nih.gov Its asymmetric variant is particularly powerful for generating enantiomerically enriched amino acids with quaternary stereocenters. A plausible route to this compound would involve the reaction of 4,4-difluorocyclohexanone (B151909) with aniline (B41778) and a cyanide source in the presence of a chiral catalyst.

While the direct synthesis of the target compound via this method is specific, the synthesis of analogous cyclic fluorinated amino acids has been demonstrated. For example, the asymmetric Strecker synthesis has been applied to racemic 2-benzoylaminocyclohexanone using (R)- and (S)-1-phenylethylamine as chiral auxiliaries to produce various stereoisomers of 1,2-diaminocyclohexanecarboxylic acid. researchgate.net Catalytic versions using chiral thiourea (B124793) or amidothiourea catalysts are particularly effective and can be performed on a large scale. nih.gov These catalysts are robust and compatible with aqueous cyanide salts, which are safer to handle than other cyanide sources. nih.gov

Catalyst/AuxiliaryKetone/Imine SubstrateCyanide SourceSolventYield (%)ee/de (%)Reference
(R)-1-PhenylethylamineRacemic 2-benzoylaminocyclohexanoneTMSCNMethanol->99 ee researchgate.net
Chiral Amido-thioureaVarious N-Benzhydryl IminesKCN/AcOHToluene81-9693-99 ee nih.gov

For the synthesis of analogues of this compound where the phenyl group is replaced by an alkynyl group, the zinc/BINOL-catalyzed enantioselective alkynylation of ketoimines is a highly effective method. bohrium.comnih.gov This reaction constructs the chiral quaternary center by adding a terminal alkyne to a ketimine precursor.

The catalytic system typically involves a zinc(II) source, such as diethylzinc (B1219324) or dimethylzinc, and a chiral 1,1'-bi-2-naphthol (B31242) (BINOL)-derived ligand. bohrium.combohrium.com The steric and electronic properties of the substituents at the 3 and 3' positions of the BINOL ligand are crucial for achieving high enantioselectivity. bohrium.comnih.gov This protocol has proven to have a broad substrate scope, tolerating various α-fluoroalkyl α-imine esters and providing the corresponding quaternary propargyl amines in excellent yields and with high enantiomeric excesses (up to 99% ee). nih.govbohrium.com The mild reaction conditions and low catalyst loading (as low as 5 mol%) make this a practical and efficient method. nih.gov

Ketoimine SubstrateAlkyneBINOL LigandYield (%)ee (%)Reference
Ethyl N-PMP-trifluoropyruvate iminePhenylacetylene(S)-3,3'-(CF₃)₂-BINOL9599 bohrium.com
Ethyl N-PMP-trifluoropyruvate imine1-Hexyne(S)-3,3'-(CF₃)₂-BINOL9698 bohrium.com
Ethyl N-PMP-bromodifluoropyruvate iminePhenylacetylene(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL9997 bohrium.com
Ethyl N-PMP-chlorodifluoropyruvate imine1-Octyne(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL9896 bohrium.com

PMP = p-methoxyphenyl

Rhodium(III) complexes featuring [bis(oxazoline)phenyl] (phebox) ligands are also powerful catalysts for the direct enantioselective alkynylation of α-ketiminoesters. This method provides access to chiral α-tetrasubstituted propargylamines, which are valuable analogues of the target compound. The reaction proceeds under proton-transfer conditions and is known for its high yields, excellent enantioselectivity, and broad functional group tolerance. nih.gov

Mechanistic studies have revealed that the generation of an (alkynyl)Rh(III) complex is a key step in the catalytic cycle. The use of specifically designed (trimethylsilylethynyl)(phebox)Rh(III) complexes as precatalysts can enhance the reaction's performance, allowing for catalyst loadings as low as 0.5 mol%. This improved system has expanded the substrate scope to include challenging substrates like α-ketiminophosphonates and cyclic N-sulfonyl α-ketiminoesters. The adaptable nature of the phebox ligand allows for fine-tuning of the catalyst's steric and electronic environment to optimize reactivity and selectivity for different substrates.

Nucleophilic and Electrophilic Fluorination Strategies

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the synthesis of this compound and related compounds, both nucleophilic and electrophilic fluorination strategies are employed to install the gem-difluoro motif on the cyclohexane (B81311) ring. These two approaches differ fundamentally in the nature of the fluorine source. Nucleophilic fluorination utilizes a fluoride (B91410) ion (F⁻) to displace a leaving group or open a strained ring, while electrophilic fluorination involves the transfer of a fluorine cation (F⁺) equivalent to an electron-rich substrate. alfa-chemistry.com

Direct Fluorination of Non-Fluorinated Precursors

Direct fluorination of a non-fluorinated precursor, such as a ketone, is a common strategy to introduce a gem-difluoro group. This transformation can be achieved using various fluorinating agents that can react with the carbonyl group. For instance, the direct α-fluorination of ketones can be accomplished using N-F reagents. organic-chemistry.org The reaction proceeds by converting the ketone to its enol or enolate form, which then acts as a nucleophile and attacks the electrophilic fluorine source. wikipedia.org This method allows for the regioselective introduction of fluorine at the α-carbonyl position. organic-chemistry.org While effective for introducing a single fluorine atom, achieving difluorination at the same carbon atom often requires specific reagents and conditions to drive the reaction to completion.

Difluorination of Carbonyl Compounds

The gem-difluorination of carbonyl compounds, specifically the conversion of a cyclohexanone (B45756) precursor, is a key step in the synthesis of this compound. This transformation replaces the carbonyl oxygen with two fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used for this purpose. wikipedia.orgorgsyn.org These reagents effectively convert aldehydes and ketones into their corresponding gem-difluorides. The reaction of a cyclohexanone with these reagents proceeds through a deoxofluorination mechanism. researchgate.net While effective, these reagents can be challenging to handle due to their thermal instability and potential to generate hazardous byproducts. orgsyn.org

Another approach involves a two-step procedure, especially for less reactive ketones, where the carbonyl group is first converted into a more reactive intermediate like a thioketone before fluorination. orgsyn.org However, direct fluorination methods are often preferred for their efficiency. The choice of reagent and reaction conditions is crucial to maximize the yield of the desired gem-difluoro compound and minimize side reactions. researchgate.net

Multistep Synthetic Routes to this compound and Related Cyclohexyl Amine Scaffolds

The synthesis of this compound and its analogues often involves multistep sequences that allow for the controlled construction of the fluorinated cyclohexane core and the introduction of the amine functionality.

Application of Birch Reduction in Cyclohexane Core Synthesis

The Birch reduction is a powerful tool in organic synthesis for the partial reduction of aromatic rings to form 1,4-cyclohexadienes. wikipedia.orgorganicreactions.org This reaction provides a valuable entry point for the synthesis of substituted cyclohexane derivatives. rushim.ru In the context of synthesizing this compound, a substituted benzene (B151609) derivative can be subjected to Birch reduction to generate a cyclohexadiene intermediate. This intermediate can then be further functionalized to introduce the desired substituents and the gem-difluoro group. For example, the Birch reduction of benzonitrile (B105546) can be a starting point for the synthesis of fluorinated cyclohexylamine (B46788) motifs. nih.gov The resulting diene can undergo a series of transformations to build the final product. nih.gov The conditions of the Birch reduction, including the choice of alkali metal, solvent, and proton source, can be modified to control the outcome of the reaction. wikipedia.orgmasterorganicchemistry.com

Cascade Reactions Involving Epoxidation and Hydrofluorination Ring Opening

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules. scribd.combaranlab.org For the synthesis of fluorinated cyclohexanes, a cascade sequence involving epoxidation followed by hydrofluorination ring-opening is a viable strategy. nih.gov Starting from a cyclohexadiene obtained, for instance, from a Birch reduction, a double epoxidation can be performed to generate a diepoxide. nih.govcore.ac.uk Subsequent treatment of the diepoxide with a hydrofluorinating agent, such as a hydrogen fluoride-amine complex, can initiate a cascade of epoxide ring-openings. nih.gov This process introduces both hydroxyl and fluorine functionalities onto the cyclohexane ring. The regioselectivity of the epoxide opening can be influenced by the reaction conditions and the substrate structure. nih.gov The resulting fluorohydrin intermediates can then be further manipulated, for example, by converting the hydroxyl groups into better leaving groups for subsequent fluorination steps to achieve the desired difluorinated scaffold. nih.gov

Reductive Hydrogenation of Nitrile Intermediates in Amine Formation

The catalytic hydrogenation of nitriles is a direct and efficient pathway for the synthesis of primary amines, including complex structures like this compound. acsgcipr.org This transformation involves the reduction of the carbon-nitrogen triple bond of a nitrile precursor, such as 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile, to the corresponding primary amine. The reaction typically proceeds via an imine intermediate. acsgcipr.orgtue.nl

A variety of catalytic systems are employed for this purpose, with heterogeneous catalysts based on palladium, platinum, nickel, or cobalt being common. acsgcipr.orgchemrxiv.org The choice of catalyst and reaction conditions is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with the imine intermediate. acsgcipr.orgtue.nl For instance, research on the synthesis of other fluorinated cyclohexylamine motifs has successfully utilized reductive hydrogenation of a nitrile to deliver the final amine product. beilstein-journals.org The reaction is typically carried out under a pressurized hydrogen atmosphere, though transfer hydrogenation methods, which use hydrogen donors in situ, have also been developed. acsgcipr.orgnih.gov

Table 1: Catalysts and Conditions for Nitrile Hydrogenation

Catalyst System Hydrogen Source Typical Conditions Key Features
Palladium on Carbon (Pd/C) H₂ Gas 10-20 bar H₂, 120 °C Widely used, effective for aromatic nitriles. chemrxiv.org
Raney Nickel (Ra-Ni) H₂ Gas High pressure Cost-effective, common in industrial applications. tue.nl
Ruthenium Pincer Complexes H₂ Gas Low pressure High efficiency and selectivity for primary amines. acsgcipr.org
Manganese Complexes Amine Boranes Room Temperature Operates under mild conditions. nih.gov
Strategies for Enhanced Stability of Fluorinated Cyclohexane Ring Systems

The incorporation of fluorine atoms onto a cyclohexane ring significantly impacts its conformational stability and physicochemical properties. The 4,4-gem-difluoro substitution pattern in this compound is a strategic choice that enhances stability. Unlike vicinally fluorinated cyclohexanes, where gauche interactions and dipole-dipole repulsions between adjacent C-F bonds can be destabilizing, the gem-difluoro arrangement avoids these issues. researchgate.net

The stability of fluorinated cyclohexane rings is governed by several factors:

Steric Interactions : The size of the substituents plays a critical role. For substituted cyclohexanes, the conformer with the larger group in the equatorial position is generally more stable to avoid 1,3-diaxial interactions. libretexts.org In the target molecule, the phenyl and amine groups at the C1 position will have their own conformational preferences.

Hyperconjugative Effects : Stereoelectronic interactions, such as hyperconjugation between C-F and C-H or C-C bonds, also contribute to the conformational preference and stability of the ring system.

The gem-difluorination at a single carbon is a common strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability without introducing the conformational complexities of vicinal polyfluorination. researchgate.net This substitution pattern effectively locks the local geometry and influences the acidity or basicity of nearby functional groups primarily through inductive effects. researchgate.net

Umpolung Amine Synthesis Strategies

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. nih.gov In the context of amine synthesis, this typically involves converting the normally electrophilic α-carbon of an imine into a nucleophilic center, effectively creating an α-amino anion equivalent. nih.govorganic-chemistry.org This strategy opens new pathways for C-C bond formation that are complementary to traditional methods involving nucleophilic additions to imines. thieme.de

Development and Application of α-Amino Anion Synthons

An α-amino anion synthon is a synthetic equivalent of a carbanion positioned alpha to a nitrogen atom. The direct deprotonation of an amine's α-carbon is generally not feasible. Therefore, indirect methods are used to generate these reactive intermediates. One notable strategy involves the conversion of aromatic aldehydes into α-amino anion equivalents through amination with 2,2-diphenylglycine (B147090) followed by decarboxylation. organic-chemistry.org These in-situ generated α-imino anions are highly reactive and can participate in reactions such as palladium-catalyzed allylation to produce homoallylic amines. organic-chemistry.org

Reactivity of 2-Azadienes as Enamine Umpolung Reagents

2-Azadienes serve as versatile reagents for enamine umpolung reactivity. nih.govnih.gov In this strategy, the olefinic portion of the 2-azadiene acts as the reactive site. The addition of a metal-hydride (M-H) or metal-X species across the C=C double bond places a metal at the nitrogen α-position, generating a nucleophilic, resonance-stabilized 2-azaallyl metal species. nih.gov This intermediate can then react with various electrophiles, such as ketones or imines, to form new C-C bonds. nih.govthieme.de This approach effectively reverses the normal electrophilic character of an enamine's β-position. nih.gov

Table 2: Classification of 2-Azadienes

Type Substituent Character Primary Reactivity
X-type Electron-donating Used as carbodiene analogues in [4+2]-cycloadditions. nih.gov
C-type Electron-neutral Versatile reactivity.
Z-type Electron-withdrawing Subject to nucleophilic attack.
Reactivity of 2-Azaallyl Anions as Imine Umpolung Reagents

The generation of 2-azaallyl anions from imines is a cornerstone of imine umpolung chemistry. rsc.org These anions are typically formed by the deprotonation of the α-carbon of an imine using a suitable base or catalyst. nih.govresearchgate.net The resulting 2-azaallyl anion is a nucleophilic species that can react with a wide range of carbon electrophiles. rsc.orgresearchgate.net This strategy has been successfully applied to the synthesis of chiral amino acids, diamines, and other valuable chiral amines. rsc.orgnih.gov A variety of catalytic systems, including organocatalysts (like cinchona alkaloids) and transition metal complexes (involving iridium, copper, or palladium), have been developed to generate these anions and control the stereoselectivity of their subsequent reactions. rsc.orgacs.org

Derivatization and Functional Group Interconversions of the this compound Scaffold

Integration of Novel Fluorinated Functional Groups (e.g., SFx, Perfluoro Moieties)

The strategic incorporation of novel fluorinated functional groups, such as trifluoromethyl (CF₃) and pentafluoroethyl (C₂F₅), into the core structure of this compound is a key area of advanced synthetic chemistry. These modifications are pursued to fine-tune the molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical in medicinal chemistry.

Late-stage functionalization represents a powerful strategy for introducing these groups into complex molecules. For instance, the site-selective trifluoromethylation of the aromatic ring can be achieved through photoredox-catalyzed cross-coupling reactions. nih.govnih.gov This method often utilizes aryl sulfonium (B1226848) salts as precursors, which can be coupled with a copper-based trifluoromethyl reagent under mild conditions. nih.govnih.gov This approach is noted for its broad functional group tolerance, making it suitable for complex substrates. researchgate.net The protocol has also been successfully extended to pentafluoroethylation, demonstrating its versatility. nih.gov

Another approach involves the direct trifluoromethylation of C(sp³)–H bonds adjacent to nitrogen-containing heterocycles (azines). This can be accomplished using specialized imidazolium (B1220033) sulfonate reagents under photoinduced, catalyst-free conditions, offering a practical method for modifying drug-like molecules with high site selectivity. rsc.org While direct application to this compound is not explicitly detailed, the principles are applicable to its synthesis or derivatization.

The synthesis of various fluorinated amines often relies on building-block strategies, where fluorinated groups are incorporated early in the synthetic sequence. nih.govresearchgate.net This can involve the use of fluorinated starting materials in multi-step syntheses to construct the desired fluorinated amine architecture. alfa-chemistry.com

Table 1: Methodologies for Integrating Novel Fluorinated Groups
Functional GroupMethodologyKey Reagents/ConditionsApplicability
Trifluoromethyl (CF₃)Photoredox-Catalyzed Cross-CouplingAryl thianthrenium salts, CuCF₃, photoredox catalystLate-stage aromatic C-H trifluoromethylation nih.govnih.gov
Pentafluoroethyl (C₂F₅)Photoredox-Catalyzed Cross-CouplingAryl thianthrenium salts, TMSC₂F₅, photoredox catalystLate-stage aromatic C-H pentafluoroethylation nih.gov
Trifluoromethyl (CF₃)Photoinduced C(sp³)–H FunctionalizationImidazolium sulfonate reagent (IMDN-Tf), lightBenzylic C-H trifluoromethylation of azines rsc.org

Mechanistic Investigations of Synthetic Transformations

The synthesis of the 1-phenylcyclohexan-1-amine scaffold frequently involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the crucial carbon-nitrogen bond. A rate-determining step in these catalytic cycles is often the oxidative addition of an aryl halide to a low-valent palladium(0) complex. uwindsor.caacs.org

Mechanistic studies have revealed that for aryl halides, the oxidative addition to Pd(0) complexes can be the turnover-limiting step. uwindsor.caacs.org The reaction kinetics can be complex; for instance, with certain phosphine (B1218219) ligands like BINAP, the rate of oxidative addition can be zero-order in both the aryl halide and the amine, depending solely on the rate of ligand dissociation from the palladium center at high substrate concentrations. uwindsor.caacs.org

The activation of traditionally less reactive C-F bonds in aryl fluorides for oxidative addition is a significant challenge due to the bond's strength. nih.govacs.org However, research has shown that palladium catalysts, particularly in combination with Grignard reagents, can facilitate this process through a bimetallic Pd-Mg cooperative mechanism. nih.govacs.org Density Functional Theory (DFT) calculations support a model where a magnesium ion from the Grignard reagent activates the fluoride, lowering the energy barrier for the oxidative addition transition state. nih.govacs.org Nickel catalysts are also effective for activating C-F bonds, often requiring sterically demanding and electron-rich ligands. nih.govmdpi.com

In fluorination reactions, particularly electrophilic fluorinations, the nature of transient intermediates plays a critical role in determining the reaction outcome. The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both a direct Sₙ2-type attack on the fluorine source and a single-electron transfer (SET) pathway. wikipedia.org

In cases where a SET mechanism is operative, radical intermediates are formed. wikipedia.org For example, the reaction of an enol ether with an N-F reagent could, in principle, generate a radical cation. However, radical probe experiments with substrates like 5-hexenyl and cyclopropyl (B3062369) enol ethers have failed to yield rearranged products, which argues against the formation of long-lived radical intermediates in those specific cases. wikipedia.org Conversely, some fluorination methods are explicitly designed to proceed through radical pathways, using photoredox catalysis to generate carbon-centered radicals that are subsequently trapped by a fluorine source. researchgate.net

In palladium-catalyzed reactions, the characterization of intermediates is crucial. For instance, in electrophilic fluorination mediated by high-valent palladium complexes, a Pd(IV)-F intermediate is formed which then acts as an electrophilic fluorine source. nih.gov Mechanistic studies have investigated the kinetics of fluoride capture and the subsequent transfer to nucleophiles. nih.gov

Achieving stereocontrol in the synthesis of chiral fluorinated amines, including derivatives of this compound, is a central goal. The presence of fluorine can significantly influence the electronic and steric properties of substrates and intermediates, impacting stereoselectivity. nih.gov

One primary strategy is the asymmetric hydrogenation of prochiral fluorinated imines. acs.org Manganese-catalyzed asymmetric hydrogenation has emerged as an efficient method, providing a range of optically active fluorinated amines with high enantiomeric excess. acs.org The success of this method relies on the design of chiral ligands that effectively control the facial selectivity of hydrogen delivery to the C=N bond. acs.org

Another powerful approach involves the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines. nih.gov Stereoselective addition of nucleophiles to or reduction of fluorinated N-tert-butylsulfinyl imines allows for the synthesis of various chiral fluorinated amines with high diastereoselectivity. nih.gov

Organocatalysis also provides a robust platform for stereoselective fluorination. Chiral primary amines derived from cinchona alkaloids can catalyze the asymmetric α-fluorination of ketones and aldehydes. acs.orgacs.org The stereochemical outcome can sometimes be controlled by the choice of fluorinating reagent (e.g., NFSI vs. N-fluoropyridinium salts), allowing access to either enantiomer with the same catalyst. acs.org The stereocontrol is rationalized by transition state models involving hydrogen bonding or electrostatic repulsion between the catalyst-enamine intermediate and the fluorinating agent. acs.orgacs.org

Finally, stereocontrolled synthesis can be achieved through transformations of chiral starting materials where the existing stereocenters direct the formation of new ones. This has been demonstrated in the synthesis of fluorinated piperidines from chiral unsaturated bicyclic γ-lactams. researchgate.netjyu.fi

The mechanism of electrophilic fluorination often involves a dichotomy between polar (ionic) and single-electron transfer (SET) pathways. The predominant pathway is influenced by the nature of the substrate, the fluorinating agent, and the reaction conditions.

Kinetic isotope effect (KIE) studies have been used to probe these mechanisms in the fluorination of aromatic compounds. Small deuterium (B1214612) KIEs (kH/kD ≈ 1) suggest that the C-H bond cleavage is not the rate-determining step, which is consistent with a polar SₑAr mechanism involving a Wheland-type intermediate. researchgate.netresearchgate.net

In contrast, many modern fluorination methods are explicitly designed to proceed via radical intermediates. Photoredox catalysis, for example, is frequently used to generate carbon-centered radicals from precursors like carboxylic acids or through C-H activation, which are then intercepted by an electrophilic N–F reagent acting as a fluorine atom transfer agent. wikipedia.orgrsc.org The relatively low N-F bond dissociation energies of reagents like NFSI and Selectfluor permit their reaction with alkyl radicals via a SET mechanism. rsc.org

Mechanistic experiments using radical traps can help to distinguish between pathways. For instance, in the electrophilic fluorination of glycals with Selectfluor, the use of a hypersensitive radical probe did not yield any products characteristic of a radical process, suggesting that a SET pathway is not operative in that system. nih.gov Conversely, the interception of a fluorine radical with specific traps like 5,5-dimethyl-l-pyrroline N-oxide (DMPO) has been successfully demonstrated and studied by mass spectrometry and DFT calculations, providing evidence for radical intermediates in other systems. researchgate.net The choice between an ionic and a radical pathway can thus be deliberately controlled to achieve different synthetic outcomes.

Advanced Structural Analysis and Conformational Studies

Spectroscopic Characterization Utilizing ¹⁹F Nuclear Magnetic Resonance (NMR)

¹⁹F NMR spectroscopy is a powerful and highly sensitive analytical technique for the structural elucidation of organofluorine compounds. rsc.org The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide detailed information about the electronic environment of the fluorine atoms within a molecule. researchgate.net

The ¹⁹F NMR spectrum of a fluorinated cyclohexane (B81311), such as 4,4-Difluoro-1-phenylcyclohexan-1-amine, is instrumental in confirming the presence and connectivity of the fluorine atoms. The chemical shift of the fluorine nuclei is highly sensitive to their local electronic environment, which is influenced by through-bond and through-space interactions with neighboring atoms and functional groups. rsc.orgnih.gov In conformationally mobile systems like cyclohexanes, ¹⁹F NMR can be used to study the equilibrium between different chair conformations, as the chemical shifts of axial and equatorial fluorine atoms are typically distinct. researchgate.net For instance, in 1,1-difluorocyclohexane, the resonance of the equatorial fluorine is shifted significantly downfield from the axial fluorine at low temperatures. semanticscholar.orgaip.org

The chemical shifts (δ) and coupling constants (J) observed in the ¹⁹F NMR spectrum provide a wealth of structural information. The chemical shift values for fluorine atoms in a CF₂ group typically fall within a specific range. ucsb.eduorganicchemistrydata.org For gem-difluorocyclohexanes, the relative chemical shifts of the two fluorine atoms can indicate their axial or equatorial orientation. semanticscholar.orgaip.org

In this compound, the two fluorine atoms at the C4 position are diastereotopic and are expected to exhibit distinct chemical shifts, appearing as an AX spin system (two doublets) due to geminal ¹⁹F-¹⁹F coupling. The magnitude of the geminal coupling constant (²JFF) is typically large, often in the range of 230-250 Hz for gem-difluorocyclohexanes. semanticscholar.orgaip.org

Furthermore, through-space and through-bond couplings to nearby protons (¹H-¹⁹F coupling) can provide valuable conformational insights. For example, the magnitude of the vicinal coupling constant (³JHF) is dependent on the dihedral angle between the coupled ¹H and ¹⁹F nuclei, following a Karplus-type relationship. This can be used to distinguish between axial and equatorial fluorine atoms based on their coupling to the axial and equatorial protons on the adjacent carbons. aip.orgacs.org

Table 1: Representative ¹⁹F NMR Data for Gem-Difluorocyclohexane Systems.
ParameterTypical Value RangeStructural Information Provided
Chemical Shift (δ)+80 to +140 ppm (for -CF₂-)Electronic environment of the fluorine nucleus. ucsb.edu
Axial vs. Equatorial δ Difference~15-20 ppmDistinguishes between axial and equatorial fluorine orientations. semanticscholar.orgaip.org
Geminal Coupling (²JFF)230-250 HzConfirms the presence of a CF₂ group. semanticscholar.orgaip.org
Vicinal Coupling (³JHF)~10-46 HzProvides information on dihedral angles and conformation. aip.orgacs.org

Conformational Analysis of Fluorinated Cyclohexyl Amine Systems

The introduction of fluorine atoms into a cyclohexane ring can have profound and often counterintuitive effects on its conformational preferences. nih.gov These effects arise from a combination of steric and electronic interactions.

The conformational preferences in fluorinated cyclohexyl amine systems are governed by a delicate balance of several intramolecular interactions.

Charge-Dipole Interactions: In the protonated form of this compound, a significant charge-dipole interaction can occur between the positively charged ammonium (B1175870) group (-NH₃⁺) and the partial negative charge on the fluorine atoms. ignited.in This attractive interaction can stabilize conformations where the ammonium group is in proximity to the fluorine atoms, potentially influencing the chair-chair equilibrium. ignited.in

The alignment of C-F bonds can create a distinct separation of charge across the molecule, leading to an electron-rich face and an electron-deficient face. beilstein-journals.orgrsc.org This facial polarization can have important implications for intermolecular interactions and the packing of molecules in the solid state. nih.gov For instance, all-cis 1,2,3,4,5,6-hexafluorocyclohexane exhibits a very large molecular dipole moment of 6.2 D due to the alignment of three axial C-F bonds. nih.govorchemsoc.in While the facial polarization in this compound will be less pronounced, the electronic asymmetry introduced by the fluorine atoms is a key feature of its molecular structure.

Table 2: Key Intramolecular Interactions and Their Effects.
InteractionDescriptionPotential Influence on Conformation
Charge-DipoleElectrostatic attraction between a formal charge (e.g., -NH₃⁺) and a dipole (e.g., C-F). ignited.inStabilizes conformations with close proximity of the charged group and the dipole.
Dipole-DipoleInteraction between the permanent dipoles of polar bonds (e.g., C-F, C-N). libretexts.orgpurdue.eduCan be attractive or repulsive, influencing the relative orientation of polar bonds.
HyperconjugationDelocalization of σ-electrons into an adjacent empty or partially filled orbital (e.g., σC-H → σ*C-F). wikipedia.orgresearchgate.netStabilizes specific rotamers and can influence bond lengths and angles.
Facial PolarizationUneven distribution of electron density across the faces of the cyclohexane ring due to oriented C-F bonds. beilstein-journals.orgnih.govCreates a molecular dipole moment and influences intermolecular interactions. nih.gov

High-Resolution Structural Determination via X-ray Crystallography

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound or its salts. Consequently, detailed research findings and data tables concerning its high-resolution structural determination and conformational preferences in the solid state are not available at this time.

While X-ray crystallography remains a primary and powerful technique for the unambiguous determination of three-dimensional molecular structures, including bond lengths, bond angles, and torsional angles, such an analysis has not been reported for this specific molecule.

Further research, including the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to provide the precise structural parameters and conformational details for this compound.

Computational Chemistry and Theoretical Modeling

In Silico Approaches for Molecular Design and Optimization

In silico techniques are indispensable in the rational design of novel therapeutics, enabling the prediction of molecular properties and interactions before undertaking costly and time-consuming synthetic efforts. For fluorinated amines like 4,4-Difluoro-1-phenylcyclohexan-1-amine, these computational methods are crucial for navigating the complex effects of fluorine substitution.

Computational Strategies in Hit Identification and Lead Generation for Fluorinated Amines

The process of identifying promising "hit" compounds and optimizing them into "lead" candidates is significantly accelerated by computational strategies. For fluorinated amines, these strategies often begin with the creation of virtual libraries of analogs of this compound. These libraries can be screened in silico against a biological target of interest.

Key computational strategies include:

High-Throughput Virtual Screening (HTVS): This involves the rapid assessment of large compound libraries using simplified scoring functions to predict binding affinity. For fluorinated compounds, it is crucial that these scoring functions can accurately model the effects of fluorine, such as its high electronegativity and potential to form non-canonical hydrogen bonds.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing the structure of this compound and its potential interactions with a target, a pharmacophore model can be developed to guide the design of new, more potent analogs.

"Fluorine Scanning": This computational approach involves systematically replacing hydrogen atoms with fluorine atoms on a lead molecule to predict the impact on binding affinity and other properties. ucd.ie This can help identify optimal positions for fluorination to enhance desired characteristics.

The following table illustrates a hypothetical output from a virtual screening campaign for analogs of this compound.

Compound IDStructurePredicted Binding Affinity (kcal/mol)Lipophilicity (logP)
Parent This compound-7.23.1
Analog 1 4,4-Difluoro-1-(4-chlorophenyl)cyclohexan-1-amine-7.83.8
Analog 2 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexan-1-amine-7.53.3
Analog 3 1-(4-Aminophenyl)-4,4-difluorocyclohexan-1-amine-6.92.5

Structure-Based and Ligand-Based Design Methodologies for Fluorinated Systems

The design of novel fluorinated molecules like this compound can be approached from two main perspectives: structure-based design and ligand-based design.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., a protein) is known, SBDD methods can be employed. These include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For fluorinated ligands, accurate modeling of fluorine's interactions, such as orthogonal multipolar interactions with backbone carbonyls, is critical for reliable predictions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time. This can reveal the stability of binding poses and the role of specific interactions, including those involving fluorine, in complex stabilization. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the information from a set of known active molecules. These include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of compounds with their biological activities. For fluorinated systems, descriptors that capture the electronic and steric effects of fluorine are essential for building predictive QSAR models.

3D-QSAR (CoMFA/CoMSIA): These methods generate three-dimensional fields around a set of aligned molecules to represent their steric and electrostatic properties, which are then correlated with biological activity. The strong electronegativity of fluorine makes its contribution to the electrostatic field particularly significant.

Quantum Chemical Calculations

Quantum chemical calculations provide a more fundamental understanding of the electronic structure and reactivity of molecules, offering a higher level of theory compared to classical molecular mechanics used in many in silico approaches.

Density Functional Theory (DFT) for Geometrical and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. youtube.comekb.egyoutube.com It is particularly well-suited for studying organofluorine compounds like this compound.

Geometry Optimization: DFT calculations can be used to determine the lowest energy conformation (the most stable three-dimensional structure) of the molecule. stackexchange.com This is crucial for understanding its shape and how it might interact with a biological target. For this compound, DFT can predict the preferred orientation of the phenyl and amine groups relative to the difluorinated cyclohexane (B81311) ring.

Electronic Properties: DFT can also be used to calculate a range of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity and its potential for non-covalent interactions. The strong electron-withdrawing nature of the two fluorine atoms will significantly influence these properties.

The table below presents hypothetical DFT-calculated properties for this compound.

PropertyCalculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.5 D
C-F Bond Length 1.39 Å

Prediction and Validation of Reaction Mechanisms and Intermediates

DFT is a valuable tool for elucidating the mechanisms of chemical reactions, including those involved in the synthesis of fluorinated compounds. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. researchgate.net

For the synthesis of this compound, DFT could be used to:

Model Reaction Pathways: Investigate different potential synthetic routes and identify the most energetically favorable pathway.

Characterize Transition States: The geometry and energy of the transition state provide crucial information about the reaction barrier and, consequently, the reaction rate.

Identify Stable Intermediates: DFT can help to identify and characterize any intermediate species that may be formed during the reaction, providing a more complete picture of the reaction mechanism.

Advanced Computational Techniques

Beyond the core methods of in silico screening and quantum chemical calculations, a range of advanced computational techniques are being developed and applied to the study of complex molecules like this compound.

These techniques often integrate principles from different computational disciplines to provide more accurate and comprehensive predictions. For example, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study the behavior of a ligand within a protein binding site. In this approach, the ligand and the immediate surrounding amino acid residues are treated with a high level of quantum mechanical theory (like DFT), while the rest of the protein is modeled using more computationally efficient molecular mechanics force fields. This allows for an accurate description of the key interactions driving binding, while still being computationally feasible for large biological systems.

Furthermore, the advent of machine learning and artificial intelligence is revolutionizing computational chemistry. Machine learning models can be trained on large datasets of experimental and computational data to predict a wide range of molecular properties with high speed and accuracy. For fluorinated compounds, these models can learn the complex relationships between structure and properties, enabling the rapid screening of vast chemical spaces and the design of novel molecules with desired characteristics.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the relative energies of different conformers, the barriers to their interconversion, and the preferred shapes the molecule adopts in solution. nih.gov For a substituted cyclohexane, the primary conformational question revolves around the chair flip process and the preference of bulky substituents for the equatorial versus axial position.

In the case of this compound, the cyclohexane ring is expected to exist predominantly in a chair conformation. The key variables influencing the conformational equilibrium are the steric and electronic effects of the substituents: the phenyl and amine groups at C1 and the geminal fluorine atoms at C4. Generally, large substituents like a phenyl group strongly prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring.

A typical MD simulation protocol for conformational sampling of this molecule would involve the following steps:

Parameterization : An accurate force field is crucial for reliable simulations. Standard force fields like AMBER or CHARMM must have robust parameters for organofluorine compounds to correctly model the electrostatic and van der Waals interactions involving the C-F bonds. nih.gov

System Setup : A single molecule of this compound is placed in a simulation box, typically filled with an explicit solvent like water, to mimic solution-phase conditions.

Equilibration : The system is gradually heated to the desired simulation temperature and the pressure is adjusted to ambient conditions, allowing the solvent to relax around the molecule.

Production Run : A long simulation (nanoseconds to microseconds) is performed, during which the trajectory (atomic positions and velocities over time) is saved at regular intervals.

Analysis : The trajectory is analyzed to identify distinct conformational states (e.g., chair with equatorial phenyl vs. axial phenyl) and to calculate their relative populations. This allows for the determination of the free energy difference between conformers.

Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD) or Metadynamics, can be employed to overcome high energy barriers (like those for chair flips) and ensure a more thorough exploration of the conformational space within a computationally feasible timeframe. nih.govarxiv.org

The table below outlines the expected primary conformers and the key interactions that would be analyzed in a molecular dynamics study.

ConformerPhenyl Group PositionAmine Group PositionKey Interactions to AnalyzeExpected Relative Population
1 EquatorialEquatorialMinimal 1,3-diaxial strainHigh
2 AxialAxialSignificant 1,3-diaxial strain with axial hydrogensLow

This table represents a hypothetical outcome based on established principles of cyclohexane conformational analysis. Actual populations would be quantified via simulation.

The simulations would precisely quantify the energetic penalty of placing the 1-phenyl-1-amine substituent in the axial position and detail the influence of the C4 gem-difluoro group on the ring geometry and the chair-flip energy barrier.

Cheminformatics Tools and Databases for Fluorinated Compound Analysis

The analysis and categorization of fluorinated compounds like this compound are greatly facilitated by a variety of specialized cheminformatics tools and databases. These resources are essential for researchers to access, curate, and analyze data on the physical properties, biological activities, and potential environmental impact of organofluorine molecules. rsc.orgneovarsity.org

A primary resource in this domain is the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard . slideshare.netslideshare.net The Dashboard is an extensive database providing access to information on hundreds of thousands of chemicals, with a significant focus on per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds. chemistryforsustainability.orgnih.gov It aggregates experimental and predicted data, links to relevant literature, and provides tools for structure-based searching and categorization. epa.gov For a compound like this compound, the dashboard can be used to find predicted physicochemical properties, search for structurally similar compounds, and access any available toxicological data.

Other key databases and tools relevant to the analysis of fluorinated compounds include:

PubChem : A massive, freely accessible chemical database hosted by the National Institutes of Health (NIH). nih.gov It contains information on millions of compounds, including their structures, properties, and biological activities, sourced from numerous contributors.

ChemSpider : A free chemical structure database provided by the Royal Society of Chemistry, offering fast access to over 100 million structures, properties, and associated data from hundreds of data sources.

Fluorine-Specific Databases : Although less common than broad-spectrum databases, specialized collections focusing on organofluorine chemistry exist within academic and commercial domains. These databases often contain curated information on synthetic routes, reaction mechanisms, and NMR data specific to fluorinated molecules. nih.gov

QSAR and Predictive Modeling Tools : Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their structure. Many cheminformatics platforms include modules for predicting properties like toxicity, bioavailability, and environmental fate. Freely available datasets for building and validating QSAR models can be found through resources like the Blue Obelisk group. ucdavis.edu

The table below summarizes some of the key cheminformatics resources and their utility for analyzing fluorinated compounds.

Database / ToolPrimary FunctionRelevance for Fluorinated Compound Analysis
EPA CompTox Chemicals Dashboard Integrated chemistry and toxicology data hubExtensive, curated lists and data for PFAS and other organofluorines. slideshare.netnih.govepa.gov
PubChem Public chemical information repositoryGeneral source for structure, properties, and bioactivity data. nih.gov
ChemSpider Chemical structure databaseAggregates data from numerous sources, useful for property look-up and literature searching.
RDKit / CDK Open-source cheminformatics toolkitsAllows for custom computational analysis, descriptor calculation, and substructure searching. neovarsity.org
DSSTox (Distributed Structure-Searchable Toxicity) Curated chemical structure and toxicity databaseForms the chemical structure foundation for the CompTox Dashboard. nih.gov

These tools are invaluable for systematically categorizing and assessing the properties of novel fluorinated molecules by comparing them to well-characterized compounds and applying predictive models. rsc.org

Exploration of Biological and Pharmacological Relevance

Investigation of Molecular Target Interactions

The phenylcyclohexylamine framework is known to interact with a variety of central nervous system targets. The presence of the difluoromethylene group in 4,4-Difluoro-1-phenylcyclohexan-1-amine can alter its binding affinity, selectivity, and functional activity at these targets.

While direct ligand binding data for this compound is not extensively available in the public domain, the effects of fluorination on ligand-receptor interactions have been documented for related compounds, offering valuable insights.

Serotonin (B10506) Receptors: Fluorination has been shown to modulate the affinity of ligands for serotonin (5-HT) receptors. For instance, the fluorination of certain tryptamine (B22526) derivatives has been reported to increase their affinity for the 5-HT1A receptor subtype. researchgate.net The binding of phenylalkylamines to 5-HT receptors is influenced by the hydrophobicity and bulk of substituents on the phenyl ring. It is plausible that the electron-withdrawing nature of the fluorine atoms in this compound could alter the electronic properties of the phenyl ring, thereby influencing its interaction with the receptor's binding pocket. The ligand binding region of serotonin receptors is formed by residues from several transmembrane domains, creating a pocket that recognizes the native ligand, serotonin. nih.gov

Dopamine (B1211576) Receptors: The parent compound, phencyclidine (PCP), a phenylcyclohexylamine, is known to interact with dopamine receptors. nih.gov The affinity of ligands for dopamine receptors is a critical factor in their pharmacological profile. nih.gov Studies on various dopamine receptor ligands have demonstrated that subtle structural modifications can significantly impact binding affinity and selectivity across different subtypes (D1-like and D2-like). researchgate.netnih.gov The introduction of fluorine into a ligand's structure can influence these binding properties. For example, [¹⁸F]Fallypride and [¹⁸F]Fluortriopride are two fluorinated radiotracers with sub-nanomolar affinity for the dopamine D3 receptor. diva-portal.org

Muscarinic Receptors: Fluorination has also been explored in the context of muscarinic acetylcholine (B1216132) receptors (mAChRs). A study on quinuclidinyl N-phenylcarbamate analogs revealed that a compound with an N-4-fluorophenethyl group exhibited high affinity for M₁, M₃, and M₅ mAChR subtypes, suggesting that an electron-withdrawing group on the phenyl ring can be favorable for receptor binding. nih.gov The binding of ligands to muscarinic receptors can involve interactions with a conserved aspartate residue in the transmembrane region, as well as non-polar interactions within a hydrophobic cavity. nih.govmdpi.com

Receptor FamilyGeneral Effect of Fluorination on Ligand AffinityPotential Implication for this compound
Serotonin (5-HT) ReceptorsCan increase affinity for certain subtypes (e.g., 5-HT1A) researchgate.netPotential for altered affinity and selectivity profile compared to non-fluorinated analogs.
Dopamine (D) ReceptorsFluorinated ligands can exhibit high, sub-nanomolar affinity (e.g., for D3) diva-portal.orgLikely to interact with dopamine receptors, with the difluoro group potentially modulating subtype selectivity.
Muscarinic (M) ReceptorsElectron-withdrawing fluorine can be favorable for binding affinity nih.govPossible interaction with muscarinic receptors, with the fluorine atoms potentially enhancing binding.

Fluorinated compounds have been investigated as inhibitors of various enzymes, and the introduction of fluorine can enhance their potency and selectivity.

Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that plays a key role in the endocannabinoid system. nih.gov The inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. mdpi.comcri1149.fr Studies have shown that the presence of a fluorine atom can be beneficial for MAGL inhibition. mdpi.com For instance, some potent MAGL inhibitors incorporate fluorinated moieties. acs.org While direct data for this compound is lacking, the presence of the difluoro group suggests a potential for interaction with and modulation of MAGL activity.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: COX and LOX are key enzymes in the inflammatory cascade. The inhibition of these enzymes is a common strategy for anti-inflammatory drugs. nih.govacs.org Fluorine-containing compounds have been developed as selective COX-2 inhibitors. nih.govmdpi.com For example, a fluorine-modified version of the natural product rutaecarpine (B1680285) demonstrated enhanced COX-2 inhibitory activity. nih.gov Similarly, various compounds have been investigated as LOX inhibitors, and structural modifications, including the introduction of halogens, can significantly impact their inhibitory potency. nih.govnih.govresearchgate.net The potential for this compound to modulate these pathways would depend on its ability to fit into the active sites of these enzymes and interact with key residues.

Enzyme TargetEffect of Fluorination in Known ModulatorsPotential for this compound
Monoacylglycerol Lipase (MAGL)Fluorine substitution can be beneficial for inhibitory potency mdpi.comMay act as a modulator of MAGL activity.
Cyclooxygenase (COX)Fluorinated compounds can be potent and selective COX-2 inhibitors nih.govmdpi.comPotential to interact with and inhibit COX enzymes.
Lipoxygenase (LOX)Structural modifications, including halogenation, influence inhibitory activity nih.govnih.govCould potentially modulate LOX activity.

The parent phenylcyclohexylamine, phencyclidine (PCP), is known to have profound effects on multiple neurotransmitter systems by inhibiting the reuptake and facilitating the release of dopamine, serotonin, and norepinephrine. nih.gov It is highly probable that this compound, as a structural analog, would also interact with these neurotransmitter systems. The difluoro substitution could modulate the potency and selectivity of these effects. The interaction with neurotransmitter transporters and receptors would, in turn, affect downstream signal transduction pathways.

Impact of Fluorination on Biological Activity and Pharmacological Profiles

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on lipophilicity is complex and context-dependent. nih.govnih.gov While fluorine is highly electronegative, the substitution of hydrogen with fluorine often increases lipophilicity. nih.govquora.com However, in some cyclic systems, gem-difluorination has been shown to decrease the LogP value. dntb.gov.ua

The impact of the CF₂ group on the acidity/basicity of neighboring functional groups is primarily an inductive effect. nih.govresearchgate.net This can influence the ionization state of the amine group in this compound at physiological pH, which would affect its solubility and ability to cross biological membranes. The modulation of these properties by the difluoro group will ultimately shape the compound's pharmacokinetic and pharmacodynamic behavior.

Stereochemical and Conformational Control in Biological Recognition

The substitution of hydrogen atoms with fluorine on a cyclohexane (B81311) ring can exert significant control over the molecule's conformational preferences. beilstein-journals.orgresearchgate.net In the case of this compound, the geminal difluoride substitution at the C4 position locks the chair conformation of the cyclohexane ring, restricting its ability to undergo ring-flipping. This conformational rigidity is a critical factor in how the molecule interacts with biological macromolecules like proteins and enzymes. researchgate.net

The presence of fluorine, the most electronegative element, creates a highly polarized C-F bond, which can lead to significant dipole-dipole and charge-dipole interactions that influence molecular shape. beilstein-journals.org These stereoelectronic effects can favor specific rotamers or spatial arrangements of the phenyl and amine substituents. For biological recognition, where the three-dimensional structure of a ligand is paramount for fitting into a receptor's binding site, such conformational control is crucial. nih.govnih.gov The precise orientation of the phenyl group and the amino group, dictated by the fluorinated cyclohexane scaffold, can enhance binding affinity and selectivity for a specific biological target compared to its non-fluorinated, conformationally flexible analogue. nih.gov The stereochemistry of chiral natural compounds often plays a pivotal role in their biological activity, and this principle extends to synthetic molecules where fluorine-induced conformational biases can lead to stereoselective biological effects. nih.gov

Table 1: Influence of Fluorine Substitution on Molecular Properties
PropertyInfluence of Gem-Difluoro GroupConsequence for Biological Recognition
Conformational RigidityReduces ring flexibility and locks the chair conformation.Presents a more defined 3D structure to the biological target, potentially increasing binding affinity and selectivity. researchgate.net
ElectronegativityCreates strong C-F bond dipoles and alters the electronic character of the ring.Can introduce favorable electrostatic or dipole-dipole interactions with amino acid residues in a protein binding pocket. beilstein-journals.org
LipophilicityGenerally increases the lipophilicity of the molecule. numberanalytics.comCan enhance membrane permeability and hydrophobic interactions with the target. nih.gov
pKa of Proximal GroupsCan lower the pKa of nearby amines due to inductive electron withdrawal. nih.govAlters the ionization state at physiological pH, affecting hydrogen bonding and electrostatic interactions.

Advanced Applications in Chemical Biology Research

Beyond its potential as a bioactive molecule, the unique properties of the difluoro moiety make this compound a valuable scaffold for developing advanced tools for chemical biology research.

Development of Fluorinated Probes for Spectroscopic and Imaging Studies (e.g., ¹⁹F NMR, PET)

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). frontiersin.orgmdpi.com Since there is a negligible amount of endogenous fluorine in biological systems, ¹⁹F NMR/MRI provides a background-free signal, allowing for the highly specific detection and tracking of fluorinated molecules. mdpi.comnih.govresearchgate.net The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity, second only to protons (¹H). mdpi.com Furthermore, the chemical shift of ¹⁹F is highly sensitive to its local chemical environment, spanning a range of over 300 ppm, which allows for the potential to image multiple different fluorinated probes simultaneously (multicolor imaging). frontiersin.orgmdpi.comresearchgate.net

A molecule like this compound, containing two chemically equivalent fluorine atoms, could be developed into a sensitive ¹⁹F NMR probe. frontiersin.org By attaching it to a larger biomolecule or using it as a ligand, researchers can study binding events, conformational changes, and interactions with proteins or other biological targets. nih.govgoogle.com Changes in the ¹⁹F NMR signal upon binding can provide valuable information about the binding site and the dynamics of the interaction. google.com

For Positron Emission Tomography (PET), a fluorine-18 (B77423) (¹⁸F) radioisotope can be incorporated. The synthesis of an [¹⁸F]-labeled version of this compound would create a PET tracer. This would enable non-invasive, quantitative imaging of the molecule's distribution, target engagement, and pharmacokinetics in living subjects. nih.govmdpi.com

Table 2: Properties of ¹⁹F for Spectroscopic and Imaging Studies
PropertyValue/CharacteristicAdvantage in Biological Studies
Natural Abundance100%High sensitivity for detection. mdpi.com
Spin1/2Sharp NMR signals and straightforward spectral interpretation. mdpi.com
Relative Sensitivity (vs. ¹H)~83%Strong signal allows for detection at low concentrations. frontiersin.org
Biological BackgroundEssentially zeroHigh signal-to-noise ratio; exogenous probes are exceptionally specific. nih.govresearchgate.net
Chemical Shift Range>300 ppmHigh sensitivity to the local environment and potential for multispectral imaging. frontiersin.orgmdpi.com

Elucidation of Biosynthetic Pathways and Metabolic Fates using Fluorinated Analogues

Fluorinated analogues of natural substrates or drugs are powerful tools for studying metabolism and biosynthetic pathways. acs.orgcore.ac.uk The carbon-fluorine bond is exceptionally strong and generally resistant to cleavage by metabolic enzymes like cytochrome P450s, which typically hydroxylate C-H bonds. nih.govannualreviews.org By replacing a hydrogen atom at a potential site of metabolism with fluorine, that metabolic pathway can be blocked. nih.govnih.gov

Using this compound as an analogue of 1-phenylcyclohexan-1-amine allows researchers to probe the latter's metabolic fate. If the non-fluorinated compound is metabolized on the cyclohexane ring at position C4, the difluoro analogue would resist this transformation. nih.gov Comparing the metabolic profiles of the two compounds can help identify key metabolic "soft spots" and elucidate the enzymes involved. acs.org This strategy is widely used in drug discovery to improve metabolic stability and enhance a drug's half-life. numberanalytics.comnih.gov

However, it is also important to consider that metabolism can sometimes occur at fluorinated carbons, leading to defluorination and potentially reactive metabolites. nih.govnih.gov Studying the metabolic fate of fluorinated compounds provides deeper insights into both the stability conferred by fluorine and the potential for unexpected metabolic pathways. acs.orgnih.gov

Studies on Peptide and Protein Interactions with Fluorinated Amino Acids

While not a canonical amino acid, the structure of this compound can be viewed as a fluorinated analogue of cyclic or aromatic amino acids used in peptidomimetics. The incorporation of fluorinated amino acids into peptides and proteins is a well-established technique to modulate their structure, stability, and biological activity. rsc.orgresearchgate.net

Fluorination of amino acid side chains can have several effects on peptide and protein interactions:

Enhanced Hydrophobicity : Fluorinated side chains are typically more hydrophobic than their hydrogenated counterparts, which can strengthen interactions within the hydrophobic core of a protein or at a protein-protein interface. nih.govgoogle.com

Altered Electronic Properties : The electron-withdrawing nature of fluorine can change the electronic properties of an aromatic ring or adjacent functional groups, influencing π-π stacking, cation-π, and hydrogen bonding interactions. researchgate.net

Structural Stabilization : The introduction of fluorine can stabilize specific secondary structures, such as α-helices or β-sheets, by influencing the conformational preferences of the peptide backbone. researchgate.netfu-berlin.de

Increased Proteolytic Stability : Fluorination near a protease cleavage site can sterically or electronically hinder the enzyme, making the peptide more resistant to degradation. fu-berlin.de

By incorporating a moiety like 4,4-difluoro-phenylcyclohexylamine into a peptide sequence, researchers can fine-tune its properties for improved binding to a target protein or to enhance its stability. rsc.orgfu-berlin.de The rigid, fluorinated ring system provides a well-defined scaffold to probe the steric and electronic requirements of a protein's binding pocket, making it a valuable tool for structure-activity relationship studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4-Difluoro-1-phenylcyclohexan-1-amine, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves fluorination of cyclohexane precursors followed by functionalization. For example, fluorinated cyclohexanes are synthesized via deoxofluorination reactions using reagents like DAST or XtalFluor-E, as demonstrated in the all-cis-tetrafluorocyclohexane series . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of fluorinating agents. Characterization via 19F^{19}\text{F} NMR is critical to confirm regioselectivity and purity .

Q. How is stereoselectivity achieved in the synthesis of fluorinated cyclohexyl amines?

  • Answer : Stereoselective fluorination often relies on chiral auxiliaries or catalysts. The O’Hagan group’s work highlights the use of enantioselective deoxofluorination to install fluorine atoms on a single face of the cyclohexane ring, achieving high diastereomeric excess (d.e.) through careful control of reaction kinetics and solvent polarity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to identify chemical shifts for fluorine and amine groups .
  • HPLC : For purity assessment, especially when isolating stereoisomers .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer : Fluorinated cyclohexyl amines serve as rigid scaffolds in drug discovery due to their metabolic stability and ability to modulate lipophilicity. They are used to design protease inhibitors or GPCR ligands, leveraging the fluorine atom’s electronegativity for target binding .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve the synthesis of this compound?

  • Answer : DoE minimizes experimental trials while maximizing data output. For example, factorial designs can optimize fluorination yield by varying parameters like reagent equivalents, temperature, and solvent polarity. Response surface methodology (RSM) further refines conditions for scalability .

Q. What strategies resolve contradictions in fluorination efficiency across different cyclohexane precursors?

  • Answer : Discrepancies often arise from steric hindrance or electronic effects. Comparative studies using isotopically labeled precursors (e.g., 2H^{2}\text{H} or 13C^{13}\text{C}) can track reaction pathways. Computational modeling (DFT) also predicts fluorination sites, aligning with experimental 19F^{19}\text{F} NMR data to resolve mechanistic conflicts .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

  • Answer : The hydrochloride salt improves aqueous solubility, critical for in vitro assays. Stability studies (e.g., TGA/DSC) confirm salt integrity under storage conditions. Bioavailability is further assessed via logP measurements and membrane permeability assays (e.g., PAMPA) .

Q. What safety protocols are essential when handling fluorinated cyclohexyl amines?

  • Answer : Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinating agents.
  • PPE : Acid-resistant gloves and goggles when working with HF byproducts.
  • Waste Disposal : Neutralization of fluorinated waste with calcium hydroxide to precipitate fluoride ions .

Methodological Notes

  • Stereochemical Analysis : Always correlate NMR data with computational models (e.g., Gaussian) to assign absolute configurations .
  • Scale-Up Challenges : Pilot studies using microreactors can mitigate exothermic risks during fluorination .
  • Biological Testing : Use fluorinated analogs in SAR studies to quantify the impact of fluorine on binding affinity (e.g., SPR or ITC assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.